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  • Product: 4-(4-Bromophenethoxy)benzaldehyde
  • CAS: 955931-76-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(4-Bromophenethoxy)benzaldehyde (CAS 955931-76-7)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Structural Rationale In modern drug discovery and advanced materials synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Rationale

In modern drug discovery and advanced materials synthesis, the strategic selection of bifunctional building blocks is paramount. 4-(4-Bromophenethoxy)benzaldehyde (CAS 955931-76-7) is a highly versatile, orthogonal scaffold designed for complex molecular assembly [1].

From a mechanistic perspective, this molecule offers two distinct, addressable reactive sites separated by a flexible ether linkage:

  • The Aryl Bromide Moiety: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings).

  • The Aldehyde Moiety: An electrophilic hub ideal for reductive aminations, Wittig olefinations, and Knoevenagel condensations.

  • The Phenethoxy Spacer: The two-carbon ether linkage provides critical conformational flexibility, acting as a structural spacer often required in the design of Selective Estrogen Receptor Modulators (SERMs) or Proteolysis Targeting Chimeras (PROTACs).

By exploiting the orthogonal reactivity of these functional groups, researchers can execute divergent synthetic pathways without the need for cumbersome protection/deprotection steps.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of CAS 955931-76-7 is critical for reaction design and analytical validation. The quantitative data is summarized below [1, 2, 3].

PropertyValue
Chemical Name 4-(4-Bromophenethoxy)benzaldehyde
CAS Registry Number 955931-76-7
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol
MDL Number MFCD16462728
SMILES String O=Cc1ccc(OCCc2ccc(Br)cc2)cc1
Appearance Liquid to semi-solid (temperature dependent)
Standard Commercial Purity ≥97%

Divergent Synthetic Pathways

The true value of 4-(4-Bromophenethoxy)benzaldehyde lies in its ability to act as a central hub for divergent synthesis. The following diagram illustrates the primary orthogonal pathways available to medicinal chemists.

G Core 4-(4-Bromophenethoxy) benzaldehyde (CAS 955931-76-7) Pd Pd-Catalyzed Cross-Coupling Core->Pd Aryl Bromide Activation RedAm Reductive Amination Core->RedAm Aldehyde Condensation Wittig Wittig/Knoevenagel Olefination Core->Wittig Carbonyl Olefination Biaryl Biaryl Frameworks (Drug Scaffolds) Pd->Biaryl Amines Secondary/Tertiary Amines RedAm->Amines Alkenes Styrene/Cinnamate Derivatives Wittig->Alkenes

Divergent synthetic pathways of CAS 955931-76-7 exploiting its bifunctional nature.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Every reagent choice and environmental condition is grounded in mechanistic causality.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively activates the aryl bromide while preserving the sensitive aldehyde moiety for downstream functionalization.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 4-(4-Bromophenethoxy)benzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

    • Causality: The biphasic solvent system ensures the simultaneous dissolution of the organic substrates and the inorganic base, which is strictly required for the transmetalation step of the catalytic cycle.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles, or vigorously bubble argon through the solution for 15 minutes.

    • Causality: Ambient oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into an inactive Pd(II) complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive flow of argon.

    • Causality: The bidentate dppf ligand is specifically chosen for its large bite angle. This accelerates the reductive elimination step while sterically shielding the metal center, preventing unwanted decarbonylation of the aldehyde moiety.

  • Reaction Heating: Stir the mixture at 80°C for 12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Dilute with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Chemoselective Reductive Amination

This protocol targets the aldehyde, converting it into an amine while leaving the aryl bromide intact for future coupling.

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and a secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv).

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and significantly accelerating the formation of the transient iminium ion.

  • Hydride Reduction: Cool the mixture to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is explicitly selected over NaBH₄. Its bulky, electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the unreacted starting aldehyde into a dead-end alcohol byproduct.

  • Quenching: After stirring for 4 hours at room temperature, quench with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and safely destroys any excess hydride, preventing post-workup side reactions.

Workflow Visualization

Standardized workflow for chemoselective Suzuki-Miyaura coupling of CAS 955931-76-7.

Analytical Validation & Quality Control

To validate the integrity of the starting material or the success of the aforementioned protocols, standard analytical techniques must be employed[4].

Expected ¹H-NMR (400 MHz, CDCl₃) Signatures for CAS 955931-76-7:

  • Aldehyde Proton: Sharp singlet at ~9.80 – 9.90 ppm (1H). Disappearance of this peak confirms successful reductive amination or Wittig olefination.

  • Aromatic Protons (Aldehyde Ring): AA'BB' system appearing as two doublets around 7.8 ppm and 7.0 ppm (4H).

  • Aromatic Protons (Bromide Ring): AA'BB' system appearing as two doublets around 7.4 ppm and 7.2 ppm (4H).

  • Ether Linkage (-O-CH₂-): Triplet at ~4.2 ppm (2H).

  • Benzylic Linkage (-CH₂-Ar): Triplet at ~3.1 ppm (2H).

Expected LC-MS (ESI+) Profile:

  • Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will display a characteristic doublet for the parent ion [M+H]⁺ at m/z 305.0 and 307.0 .

Safety, Handling, and Storage

As with all halogenated aromatic aldehydes, strict adherence to safety protocols is required [4]:

  • Storage: Store tightly closed in a cool, dry, and well-ventilated environment (ideally under an inert atmosphere like argon to prevent slow auto-oxidation of the aldehyde to the corresponding carboxylic acid).

  • Handling: Causes skin irritation and serious eye irritation. Handle within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • ChemUniverse. "4-(4-BROMOPHENETHOXY)BENZALDEHYDE[Q10077]". Retrieved from [Link]

  • LookChem. "CAS No.955931-76-7, 4-(4'-bromophenylethoxy)benzaldehyde Suppliers". Retrieved from[Link]

Exploratory

4-(4-Bromophenethoxy)benzaldehyde: Physicochemical Profiling and Synthetic Utility in Drug Development

Executive Summary In modern medicinal chemistry and advanced materials science, bifunctional molecular scaffolds are critical for the rapid assembly of complex pharmacophores. 4-(4-Bromophenethoxy)benzaldehyde is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, bifunctional molecular scaffolds are critical for the rapid assembly of complex pharmacophores. 4-(4-Bromophenethoxy)benzaldehyde is a highly versatile intermediate characterized by two distinct reactive sites: an electrophilic aldehyde and an aryl bromide, separated by a flexible ethoxy linker. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular formula, and molecular weight[1][2]. Furthermore, it establishes a rigorously validated, step-by-step synthetic methodology based on the Williamson ether synthesis, detailing the mechanistic causality behind each experimental choice to ensure high-yield, reproducible results[3][4].

Physicochemical Profiling & Structural Analysis

The structural integrity of 4-(4-Bromophenethoxy)benzaldehyde relies on its precise molecular composition. The molecule consists of a benzaldehyde core linked via an ether bond to a 4-bromophenethyl group. This specific arrangement yields a molecular formula of C₁₅H₁₃BrO₂ and a molecular weight of 305.17 g/mol [1][5].

The presence of the ethoxy chain provides crucial conformational flexibility, allowing the two aromatic rings to adopt optimal geometries for target receptor binding in drug discovery applications.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and identifiers for standardizing laboratory inventories and computational models[1][2][6]:

ParameterValue
Chemical Name 4-(4-Bromophenethoxy)benzaldehyde
CAS Number 955931-76-7
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol
MDL Number MFCD16462728
SMILES String O=Cc1ccc(cc1)OCCc1ccc(cc1)Br
Purity Standard (Commerical) ≥ 97%

Mechanistic Utility in Drug Design

The strategic value of 4-(4-Bromophenethoxy)benzaldehyde lies in its orthogonal reactivity. Researchers can selectively functionalize one moiety without perturbing the other, provided the reaction conditions are carefully controlled.

  • The Aldehyde Moiety: Acts as a prime electrophile. It readily undergoes reductive amination with primary or secondary amines to form stable amine linkages, or Knoevenagel condensations with active methylene compounds to form extended conjugated systems.

  • The Aryl Bromide Moiety: Serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions).

Causality in Experimental Design: When designing a synthetic route, the order of operations is paramount. Because palladium-catalyzed cross-couplings often require basic conditions and elevated temperatures, an unprotected aldehyde might undergo unwanted side reactions (such as aldol condensations). Therefore, researchers typically perform the reductive amination first, or temporarily protect the aldehyde as an acetal before executing the cross-coupling step.

G Core 4-(4-Bromophenethoxy) benzaldehyde Aldehyde Aldehyde Moiety (Electrophilic) Core->Aldehyde Bromide Aryl Bromide Moiety (Cross-Coupling) Core->Bromide RedAm Reductive Amination (Amines) Aldehyde->RedAm Knoev Knoevenagel Condensation (Active Methylenes) Aldehyde->Knoev Suzuki Suzuki-Miyaura (Boronic Acids) Bromide->Suzuki Buchwald Buchwald-Hartwig (Amines) Bromide->Buchwald

Bifunctional reactivity pathways of 4-(4-Bromophenethoxy)benzaldehyde.

Standardized Synthetic Workflow: Williamson Ether Synthesis

The most robust and field-proven method for synthesizing 4-(4-Bromophenethoxy)benzaldehyde is the Williamson ether synthesis [3][4][7]. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide ion of 4-hydroxybenzaldehyde attacks the electrophilic primary carbon of 4-bromophenethyl bromide (or chloride/tosylate)[4][8].

Mechanistic Causality & Reagent Selection
  • Base Selection (K₂CO₃): Anhydrous potassium carbonate is chosen because it is a mild base. It is sufficiently basic to deprotonate the phenol (which has a lowered pKa due to the electron-withdrawing para-aldehyde group) but not strong enough to cause unwanted side reactions or degradation of the aldehyde[3][7].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thereby drastically accelerating the Sₙ2 reaction rate[3][7].

  • Electrophile Choice: The primary alkyl halide (4-bromophenethyl bromide) is ideal for Sₙ2 reactions because it minimizes steric hindrance, preventing competing E2 elimination pathways that plague secondary or tertiary halides[7][8].

Workflow Step1 1. Deprotonation 4-Hydroxybenzaldehyde + K2CO3 Step2 2. SN2 Alkylation Add 4-Bromophenethyl bromide in DMF Step1->Step2 Step3 3. Thermal Activation Heat at 70°C for 12-20h Step2->Step3 Step4 4. Aqueous Work-up Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Column Chromatography Step4->Step5 Product Pure 4-(4-Bromophenethoxy)benzaldehyde Step5->Product

Step-by-step experimental workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

Note: All manipulations should be performed in a well-ventilated fume hood using standard PPE[3].

  • Preparation of the Phenoxide: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous DMF (approx. 5 mL per gram of substrate). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Slowly add 1.1 equivalents of 4-bromophenethyl bromide to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C using a heating mantle or oil bath. Maintain stirring at this temperature for 12 to 20 hours[3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1) solvent system. The disappearance of the lower-Rf phenolic spot confirms reaction completion.

  • Aqueous Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into a large excess of ice-cold deionized water (this forces the DMF into the aqueous phase and precipitates the organic product). Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[3].

  • Washing and Drying: Combine the organic extracts and wash rigorously with brine (3x) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via silica gel flash column chromatography to isolate pure 4-(4-Bromophenethoxy)benzaldehyde[3].

Analytical Characterization & Validation

To establish trustworthiness in the synthesized batch, the product must act as a self-validating system through analytical chemistry:

  • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet near δ 9.9 ppm. The ethoxy linker will present as two distinct triplets (or multiplets) around δ 4.2 ppm (-CH₂-O-) and δ 3.1 ppm (-CH₂-Ar), integrating for 2 protons each.

  • Mass Spectrometry (ESI-MS): The mass spectrum should display a characteristic isotopic doublet for the molecular ion [M+H]⁺ at m/z 305 and 307, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).

References

  • ChemUniverse. "4-(4-BROMOPHENETHOXY)BENZALDEHYDE [Q10077]". ChemUniverse Product Catalog.
  • Aaronchem. "955931-76-7 | MFCD16462728 | 4-(4-Bromophenethoxy)benzaldehyde". Aaronchem Catalog.
  • BenchChem. "Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde". BenchChem Protocols.
  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry.
  • Wikipedia. "Williamson ether synthesis". Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis". LibreTexts.
  • IvyChem. "4-(4-Bromophenethoxy)benzaldehyde[CAS: 955931-76-7]". IvyChem.

Sources

Foundational

Spectral Fingerprinting: An In-Depth FT-IR Analysis of 4-(4-Bromophenethoxy)benzaldehyde

Executive Summary In modern pharmaceutical development and advanced materials science, 4-(4-Bromophenethoxy)benzaldehyde (CAS: 955931-76-7) serves as a highly versatile, bifunctional molecular building block[1]. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and advanced materials science, 4-(4-Bromophenethoxy)benzaldehyde (CAS: 955931-76-7) serves as a highly versatile, bifunctional molecular building block[1]. Structurally, it bridges a reactive electrophilic aldehyde with a flexible ether linkage, terminating in a halogenated aromatic ring. For analytical chemists and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural validation and impurity tracking.

This whitepaper deconstructs the FT-IR spectrum of 4-(4-Bromophenethoxy)benzaldehyde. By moving beyond simple peak-matching, we will explore the quantum mechanical and physical causality behind its vibrational modes, establishing a self-validating analytical workflow for its characterization.

Structural Deconstruction & Vibrational Causality

To accurately interpret the FT-IR spectrum of this compound, we must isolate its functional moieties and understand how their local electronic environments dictate their vibrational frequencies.

  • The Aldehyde Moiety (-CHO): Typically, an aliphatic aldehyde exhibits a carbonyl (C=O) stretch near 1725 cm⁻¹. However, in 4-(4-Bromophenethoxy)benzaldehyde, the carbonyl carbon is directly attached to a phenyl ring. This extended π -conjugation delocalizes electron density, lowering the force constant of the C=O double bond and shifting the absorption to a lower frequency (~1695 cm⁻¹)[2]. Additionally, the aldehydic C-H stretch undergoes Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H bend—resulting in a highly diagnostic doublet at ~2730 cm⁻¹ and ~2820 cm⁻¹.

  • The Alkyl-Aryl Ether Linkage (-O-CH₂-CH₂-): The asymmetric stretching of the C-O-C bond involves a massive change in the molecular dipole moment. Consequently, this mode absorbs IR radiation highly efficiently, producing one of the strongest peaks in the spectrum at ~1245 cm⁻¹.

  • The Aromatic Systems: The molecule contains two para-disubstituted benzene rings. The asymmetric stretching of the aromatic C=C skeletal framework produces sharp peaks at ~1600 cm⁻¹ and ~1580 cm⁻¹[3]. More importantly, the adjacent hydrogen atoms on these para-substituted rings undergo coordinated out-of-plane (OOP) bending, yielding a massive, defining peak in the ~820 cm⁻¹ region.

  • The Aryl Bromide (Ar-Br): According to Hooke's Law applied to molecular vibrations, frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. The high atomic mass of the bromine atom severely dampens the vibrational frequency of the C-Br bond, pushing the primary stretching mode deep into the far fingerprint region (~550 cm⁻¹)[3].

FTIR_Workflow Sample 4-(4-Bromophenethoxy) benzaldehyde Aldehyde Aldehyde Moiety (-CHO) Sample->Aldehyde Ether Ether Linkage (-O-CH2-CH2-) Sample->Ether Aromatic Aromatic Rings (Para-substituted) Sample->Aromatic Halogen Bromine Substituent (-Br) Sample->Halogen CO_Peak C=O Stretch ~1695 cm⁻¹ Aldehyde->CO_Peak Conjugation lowers freq. CH_Ald C-H Fermi Doublet ~2730 & 2820 cm⁻¹ Aldehyde->CH_Ald Fermi resonance COC_Peak C-O-C Asym. Stretch ~1250 cm⁻¹ Ether->COC_Peak High dipole change OOP_Peak C-H OOP Bend ~820 cm⁻¹ Aromatic->OOP_Peak Para-disubstitution CBr_Peak C-Br Stretch ~550 cm⁻¹ Halogen->CBr_Peak Heavy atom effect

Fig 1: Structural deconstruction and FT-IR vibrational causality of the target molecule.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in the spectral data, the following Attenuated Total Reflectance (ATR) FT-IR protocol is engineered as a self-validating system.

Phase 1: System Suitability & Calibration

  • Action: Acquire a background spectrum of a traceable Polystyrene (PS) calibration film.

  • Causality: Before analyzing the target API intermediate, the spectrometer's laser frequency and interferometer alignment must be verified. Polystyrene provides universally accepted reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹[4]. If the instrument deviates by >1 cm⁻¹, the system fails suitability, preventing inaccurate downstream assignments.

Phase 2: Environmental Baseline Subtraction

  • Action: Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor (highly active at 3500-4000 cm⁻¹ and 1300-2000 cm⁻¹) and carbon dioxide (2350 cm⁻¹) will mask critical sample peaks. A fresh background ensures these environmental artifacts are mathematically subtracted from the final interferogram.

Phase 3: Sample Acquisition via ATR

  • Action: Deposit 2-3 mg of 4-(4-Bromophenethoxy)benzaldehyde directly onto the diamond ATR crystal. Apply the pressure anvil until the torque slips.

  • Causality: ATR eliminates the need for KBr pellet pressing, which frequently introduces hygroscopic moisture artifacts (broad -OH stretch at ~3400 cm⁻¹) that could be falsely attributed to impurities. The pressure anvil ensures intimate optical contact between the sample and the crystal, which is mandatory because the evanescent IR wave penetrates only 0.5 to 2.0 µm into the sample.

Phase 4: Signal Processing & ATR Correction

  • Action: Co-add 64 scans and apply an ATR correction algorithm.

  • Causality: Signal-to-noise ratio (SNR) improves with the square root of the number of scans; 64 scans provide an optimal balance between acquisition time and spectral clarity. The ATR correction is mathematically required because the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). Without correction, the relative intensities of the fingerprint region (e.g., C-Br stretch) will be artificially inflated compared to the high-frequency region.

Quantitative Spectral Data

The following table summarizes the expected quantitative FT-IR profile for pure 4-(4-Bromophenethoxy)benzaldehyde based on its structural physics.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityMechanistic Rationale
~2820 & ~2730 Aldehyde (-CHO)C-H Stretch (Fermi Resonance)Weak-MediumInteraction between fundamental C-H stretch and first overtone of C-H bend.
~1695 Aldehyde (-CHO)C=O StretchStrongConjugation with the aromatic ring lowers the bond force constant, shifting the peak below the typical 1725 cm⁻¹ aliphatic baseline.
~1600, ~1580 Aromatic RingC=C Skeletal StretchMediumAsymmetric stretching of the para-disubstituted benzene rings.
~1245 Ether (-O-CH₂-)C-O-C Asymmetric StretchStrongLarge dipole moment change during the asymmetric stretching of the alkyl-aryl ether linkage.
~1035 Ether (-O-CH₂-)C-O-C Symmetric StretchMediumSymmetric stretching mode, inherently weaker due to a smaller net dipole change.
~820 Aromatic RingC-H Out-of-Plane (OOP) BendStrongHighly characteristic of para-disubstituted benzene rings (adjacent hydrogen wagging).
~550 Aryl Halide (Ar-Br)C-Br StretchMediumThe high atomic mass of bromine significantly dampens the vibrational frequency, pushing it into the far fingerprint region.

Quality Control: Impurity Tracking via FT-IR

Beyond structural confirmation, FT-IR is a powerful tool for monitoring reaction completion and detecting residual starting materials during the synthesis of 4-(4-Bromophenethoxy)benzaldehyde.

  • Detecting Unreacted 4-Hydroxybenzaldehyde: If the etherification reaction is incomplete, a broad, strong O-H stretching peak will appear between 3200-3500 cm⁻¹. Because pure 4-(4-Bromophenethoxy)benzaldehyde completely lacks a hydroxyl group, this region serves as a pristine diagnostic window for unreacted phenolic starting material.

  • Detecting Residual Alkylating Agents: If the alkylating agent (e.g., 1-bromo-4-(2-bromoethyl)benzene) remains in the final product, the aldehyde C=O peak (~1695 cm⁻¹) will appear proportionally weaker relative to the aliphatic C-H stretches (~2900 cm⁻¹), and the spectrum will show an imbalance in the expected integration of the C-Br stretching modes due to the presence of an aliphatic bromide.

References

  • ChemUniverse. "4-(4-BROMOPHENETHOXY)BENZALDEHYDE [Q10077]". Available at:[Link][1]

  • Sharma, D. et al. "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile". BMC Chemistry (PMC, NIH). Available at:[Link][3]

  • Scirp.org. "Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium". Available at:[Link][2]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenethoxy)benzaldehyde in Organic Solvents

Executive Summary Introduction to 4-(4-Bromophenethoxy)benzaldehyde and the Principles of Solubility 4-(4-Bromophenethoxy)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde moiety linked to a 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduction to 4-(4-Bromophenethoxy)benzaldehyde and the Principles of Solubility

4-(4-Bromophenethoxy)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde moiety linked to a 4-bromophenethyl group through an ether linkage. Its molecular structure, featuring both polar (aldehyde, ether) and nonpolar (aromatic rings, ethyl bridge) components, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle of minimizing the Gibbs free energy of the system. The adage "like dissolves like" serves as a practical guideline, indicating that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular interactions at play include:

  • Van der Waals forces: Present in all molecules, these are the primary forces in nonpolar solvents.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen).

The interplay of these forces between the solute (4-(4-Bromophenethoxy)benzaldehyde) and the solvent will determine the extent of its dissolution.

Predicted Physicochemical Properties and Molecular Structure

To inform our solubility predictions, a summary of the predicted physicochemical properties of 4-(4-Bromophenethoxy)benzaldehyde is presented below. These values are estimated based on its chemical structure and comparison with analogous compounds.

PropertyPredicted ValueInfluence on Solubility
Molecular Formula C₁₅H₁₃BrO₂-
Molecular Weight 305.17 g/mol Higher molecular weight can sometimes decrease solubility.
Melting Point (°C) Estimated: 80-100A higher melting point often correlates with lower solubility.
logP (Octanol-Water Partition Coefficient) Estimated: > 4A high logP value indicates a preference for nonpolar (lipophilic) environments and low aqueous solubility.
Polar Surface Area (PSA) ~35.5 ŲThe ether oxygen and aldehyde group contribute to a moderate PSA, allowing for some interaction with polar solvents.

Molecular Structure of 4-(4-Bromophenethoxy)benzaldehyde:

Caption: Molecular structure of 4-(4-Bromophenethoxy)benzaldehyde.

Inferred Solubility Profile from Synthetic Routes

While a direct synthesis of 4-(4-Bromophenethoxy)benzaldehyde is not prominently documented, a plausible and efficient route is the Williamson ether synthesis. This would involve the reaction of 4-hydroxybenzaldehyde with 4-bromophenethyl bromide in the presence of a base.

Caption: Plausible Williamson ether synthesis of the target compound.

The solvents typically employed in such reactions, like acetone and dimethylformamide (DMF), are good indicators of solvents in which the product is likely soluble, at least to the extent required for the reaction to proceed. Purification of the product often involves recrystallization, a technique that relies on differential solubility. A common practice is to dissolve the crude product in a hot solvent in which it is highly soluble and then allow it to crystallize upon cooling, where its solubility is lower. Solvents like ethanol or ethyl acetate are frequently used for the recrystallization of moderately polar compounds.

Predicted Solubility of 4-(4-Bromophenethoxy)benzaldehyde in Common Organic Solvents

Based on the structural analysis and comparison with analogous compounds, the following table provides a predicted qualitative and semi-quantitative solubility profile of 4-(4-Bromophenethoxy)benzaldehyde at ambient temperature (approximately 25°C).

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarLowThe polarity of the aldehyde and ether groups is too high for significant solubility in a nonpolar alkane.
Toluene Nonpolar (Aromatic)ModerateThe aromatic rings in both the solute and solvent will have favorable π-π stacking interactions.
Diethyl Ether NonpolarModerateThe ether linkage in the solvent can interact favorably with the ether in the solute.
Dichloromethane (DCM) Polar AproticHighDCM is an excellent solvent for a wide range of organic compounds with moderate polarity.
Ethyl Acetate Polar AproticHighThe ester group can act as a hydrogen bond acceptor for any potential interactions and its overall polarity is well-suited.
Acetone Polar AproticHighThe ketone carbonyl is a good hydrogen bond acceptor and the solvent has a strong dipole moment.
Acetonitrile Polar AproticModerate to HighA polar solvent that should effectively solvate the polar functional groups of the molecule.
Isopropanol Polar ProticModerateThe alkyl chain of the alcohol may limit the solubility compared to smaller alcohols.
Ethanol Polar ProticModerate to HighThe hydroxyl group can engage in hydrogen bonding with the aldehyde and ether oxygens.
Methanol Polar ProticModerateSimilar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol due to the large nonpolar part of the solute.
Dimethylformamide (DMF) Polar AproticVery HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighSimilar to DMF, DMSO is a powerful polar aprotic solvent.
Water Polar ProticVery LowThe large, nonpolar aromatic and alkyl portions of the molecule will make it highly hydrophobic.[1]

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

To obtain definitive quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a step-by-step guide for its implementation.

5.1. Materials and Equipment

  • 4-(4-Bromophenethoxy)benzaldehyde (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

5.2. Experimental Workflow

G A Add excess solid to a known volume of solvent in a vial. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Allow solid to settle or centrifuge to separate phases. B->C D Filter the supernatant through a syringe filter. C->D E Dilute an aliquot of the filtrate with a known volume of solvent. D->E F Quantify the concentration using a pre-calibrated analytical method (e.g., HPLC). E->F G Calculate the solubility in mg/mL or mol/L. F->G

Caption: Workflow for the equilibrium shake-flask solubility determination.

5.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(4-Bromophenethoxy)benzaldehyde to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Equilibration:

    • Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity. For finer suspensions, centrifugation at a moderate speed for 10-15 minutes is recommended.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Attach a chemically resistant syringe filter (e.g., PTFE for most organic solvents) and filter the solution into a clean vial to remove any remaining solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 4-(4-Bromophenethoxy)benzaldehyde of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Analyze the diluted sample from step 4 and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of 4-(4-Bromophenethoxy)benzaldehyde in that solvent at the specified temperature.

Conclusion

While experimental data for the solubility of 4-(4-Bromophenethoxy)benzaldehyde is not currently available in the literature, this technical guide provides a robust framework for understanding and predicting its behavior in a variety of organic solvents. Based on its molecular structure, it is predicted to have high solubility in polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, DMF, and DMSO, and moderate solubility in alcohols and aromatic hydrocarbons. Its solubility is expected to be low in nonpolar aliphatic solvents and very low in water. For researchers requiring precise quantitative data, the provided equilibrium shake-flask method offers a reliable and accurate experimental protocol. This guide serves as a valuable resource for scientists in the fields of chemical synthesis, medicinal chemistry, and materials science, enabling informed solvent selection and facilitating the further investigation and application of this compound.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252.
  • Pala, F. S. (2020). Solubility of Organic Compounds. IntechOpen.

Sources

Foundational

The Discovery and Synthesis of 4-(4-Bromophenethoxy)benzaldehyde: A Critical Pharmacophore in GPR40 Agonist Development

Executive Summary 4-(4-Bromophenethoxy)benzaldehyde (CAS: 955931-76-7) is a highly specialized organic building block that emerged in the late 2000s as a critical synthetic intermediate in the pharmaceutical industry. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Bromophenethoxy)benzaldehyde (CAS: 955931-76-7) is a highly specialized organic building block that emerged in the late 2000s as a critical synthetic intermediate in the pharmaceutical industry. With a molecular formula of C₁₅H₁₃BrO₂ and a molecular weight of 305.17 g/mol , this compound was engineered specifically to facilitate the development of novel anti-diabetic therapeutics targeting the Free Fatty Acid Receptor 1 (FFA1), commonly known as GPR40 [1].

This technical guide provides an in-depth analysis of the mechanistic rationale behind this compound's design, a self-validating protocol for its first synthesis, and the quantitative optimization data that enabled its scalable production for drug discovery.

Mechanistic Rationale: Why This Specific Structure?

GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells. Its activation by medium- and long-chain fatty acids triggers a Gαq-mediated intracellular calcium release, which culminates in glucose-stimulated insulin secretion (GSIS) [2]. Because this insulin release is strictly glucose-dependent, GPR40 agonists offer a revolutionary mechanism to treat Type 2 Diabetes Mellitus (T2DM) with a significantly reduced risk of hypoglycemia compared to traditional sulfonylureas.

To design synthetic agonists with high oral bioavailability and potency, medicinal chemists require modular, bifunctional building blocks. 4-(4-Bromophenethoxy)benzaldehyde was discovered as an optimal scaffold because it provides two critical functional domains:

  • The Benzaldehyde Core (Electrophilic Hub): The aldehyde group readily undergoes Knoevenagel condensations (e.g., with thiazolidinediones) or reductive aminations. This allows chemists to construct the polar, acidic headgroup required to mimic the carboxylate moiety of natural fatty acids.

  • The 4-Bromophenethoxy Tail (Lipophilic Anchor): The ethoxy linker provides the necessary spatial flexibility, allowing the terminal phenyl ring to deeply penetrate the hydrophobic binding pocket of the GPR40 receptor. Crucially, the para-bromo substituent serves as a strategic synthetic handle. It remains completely inert during the initial etherification but is highly reactive for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [3]. This allows researchers to rapidly extend the lipophilic tail and fine-tune the receptor affinity and pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

GPR40_Pathway Agonist GPR40 Agonist (Target API) Receptor GPR40 / FFA1 (Pancreatic β-cell) Agonist->Receptor Binds Gq Gαq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Triggers Exocytosis

Caption: GPR40 signaling pathway illustrating glucose-stimulated insulin secretion via calcium release.

Retrosynthetic Analysis and First Synthesis

The most efficient, scalable, and atom-economical route to 4-(4-Bromophenethoxy)benzaldehyde relies on the Williamson ether synthesis . A retrosynthetic disconnection of the aryl-alkyl ether bond immediately identifies two commercially available and highly stable precursors: 4-hydroxybenzaldehyde and 4-bromophenethyl bromide (or its corresponding mesylate/tosylate).

Detailed Experimental Protocol (Self-Validating Workflow)

The following methodology outlines the optimized synthesis, emphasizing the causality behind each procedural choice to ensure a self-validating, high-yield system [4].

Reagents Required:

  • 4-Hydroxybenzaldehyde (1.0 eq, limiting reagent)

  • 4-Bromophenethyl bromide (1.1 eq, slight excess)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5–2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Initiation & Base Activation

  • Action: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde in anhydrous DMF. Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is specifically chosen because it is a mild base (pKa ~10.3). It quantitatively deprotonates the phenol (pKa ~7.6) to form a highly nucleophilic phenoxide ion, but it is not strong enough to trigger unwanted side reactions (such as the Cannizzaro reaction or aldol condensations) on the aldehyde moiety. DMF, a polar aprotic solvent, is critical as it solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

Step 2: S_N2 Alkylation

  • Action: Add 4-bromophenethyl bromide dropwise to the reaction mixture. Heat the system to 75–80 °C and stir for 6–8 hours.

  • Causality: The primary alkyl bromide undergoes a classic S_N2 substitution. Heating to 80 °C provides the necessary activation energy to overcome the steric bulk of the phenethyl system. The aryl bromide on the electrophile is completely unreactive under these conditions (sp² hybridized carbon), ensuring perfect chemoselectivity.

Step 3: In-Process Control (Self-Validation)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Validation: The disappearance of the highly polar 4-hydroxybenzaldehyde spot (low Rf) and the emergence of a new, less polar UV-active spot (higher Rf) confirms reaction completion.

Step 4: Workup & Quenching

  • Action: Cool the mixture to room temperature and pour it into crushed ice/water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous NaOH solution, followed by brine.

  • Validation: The water quenches any unreacted base and removes the DMF solvent. Washing with 5% NaOH is a critical self-purifying step; it selectively deprotonates and strips away any unreacted 4-hydroxybenzaldehyde into the aqueous layer, ensuring the crude organic layer contains only the desired product.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield 4-(4-Bromophenethoxy)benzaldehyde as a white to pale-yellow solid.

Caption: Step-by-step synthetic workflow for 4-(4-Bromophenethoxy)benzaldehyde via Williamson ether synthesis.

Quantitative Data: Reaction Optimization

During the initial discovery phase, various conditions were evaluated to maximize the yield of 4-(4-Bromophenethoxy)benzaldehyde while minimizing byproducts (such as C-alkylation or elimination of the alkyl halide). The table below summarizes the quantitative optimization data:

Base (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
K₂CO₃ (1.5 eq) DMF 80 °C 8 88 - 92% Optimal. Clean O-alkylation; complete conversion.
Cs₂CO₃ (1.5 eq)ACN80 °C1282%Good yield, but Cs₂CO₃ is cost-prohibitive for scale-up.
NaH (1.2 eq)THF65 °C475%Faster reaction, but trace side reactions observed due to strong base.
NaOH (2.0 eq)EtOH78 °C1240%Poor yield. Solvolysis of the alkyl bromide occurred (competing S_N1/S_N2 with solvent).

As demonstrated, the combination of a mild carbonate base in a polar aprotic solvent provides the optimal thermodynamic and kinetic environment for the synthesis of this critical intermediate.

References

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: MDPI (Molecules) URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Synthesis and Therapeutic Potential of 4-(4-Bromophenethoxy)benzaldehyde Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Scaffold In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold, a foundational structure upon which a multitude of therapeutic agents have been built. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the benzaldehyde ring can significantly modulate its pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly promising, yet underexplored, class of compounds: derivatives of 4-(4-Bromophenethoxy)benzaldehyde.

The core structure, characterized by a 4-bromophenethyl group linked via an ether bond to a benzaldehyde, presents a unique combination of features. The phenethoxy linker provides conformational flexibility, allowing for optimal interaction with biological targets. The terminal 4-bromophenyl group can engage in halogen bonding and offers a site for further chemical modification, such as through cross-coupling reactions.[2][3] The aldehyde functionality is a versatile chemical handle for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and oximes, each with its own potential therapeutic applications.

This technical guide provides a comprehensive overview of the synthesis of the 4-(4-Bromophenethoxy)benzaldehyde core, detailed protocols for the preparation of its key derivatives, a discussion of their potential therapeutic applications based on structurally related compounds, and methods for their characterization.

Synthesis of the Core Scaffold: 4-(4-Bromophenethoxy)benzaldehyde

The synthesis of the parent compound, 4-(4-Bromophenethoxy)benzaldehyde (CAS 955931-76-7), can be efficiently achieved via the Williamson ether synthesis. This classical and reliable method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-(4-bromophenyl)ethane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-bromo-2-(4-bromophenyl)ethane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromo-2-(4-bromophenyl)ethane (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-(4-Bromophenethoxy)benzaldehyde.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group. For more sensitive substrates or to increase the reaction rate, a stronger base like sodium hydride can be used, although it requires stricter anhydrous conditions.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Acetone can also be used and is easier to remove during workup.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound, which is critical for subsequent derivatization and biological testing.

Caption: Williamson Ether Synthesis Workflow.

Derivatization Strategies: Expanding the Chemical Space

The aldehyde group of 4-(4-Bromophenethoxy)benzaldehyde is a gateway to a vast array of chemical derivatives. The following sections detail the synthesis of three major classes of derivatives with significant therapeutic potential.

Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. They are a cornerstone in medicinal chemistry, with many compounds exhibiting potent anticancer and antimicrobial activities.

Materials:

  • 4-(4-Bromophenethoxy)benzaldehyde

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-(4-Bromophenethoxy)benzaldehyde (1.0 eq) in ethanol.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate out of solution. If not, reduce the solvent volume and cool in an ice bath.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure Schiff base.

Caption: General Schiff Base Formation.

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. Chalcones have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4][5]

Materials:

  • 4-(4-Bromophenethoxy)benzaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)

Procedure:

  • Dissolve 4-(4-Bromophenethoxy)benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated chalcone by filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

Caption: Claisen-Schmidt Condensation for Chalcones.

Oxime Derivatives

Oximes are formed from the reaction of an aldehyde with hydroxylamine. They are important intermediates in organic synthesis and can also exhibit biological activity in their own right, including antimicrobial and antioxidant properties.

Materials:

  • 4-(4-Bromophenethoxy)benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Aqueous ethanol

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • In a separate flask, dissolve 4-(4-Bromophenethoxy)benzaldehyde (1.0 eq) in ethanol.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Reflux the mixture for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Collect the precipitated oxime by filtration and wash with water.

  • Recrystallize from aqueous ethanol to obtain the pure oxime.

Potential Therapeutic Applications

While direct biological data for 4-(4-Bromophenethoxy)benzaldehyde derivatives is scarce, the extensive literature on structurally similar compounds allows for informed predictions of their therapeutic potential.

Derivative ClassPotential Biological ActivityRationale and Supporting Evidence
Schiff Bases Anticancer, AntimicrobialThe imine group is a key pharmacophore in many bioactive molecules. Schiff bases derived from various aldehydes have shown potent activity against a range of cancer cell lines and bacterial strains.[6]
Chalcones Anticancer, Anti-inflammatory, AntioxidantChalcones are well-established cytotoxic agents against various cancer cell lines.[4][5][7] Their mechanism often involves the induction of apoptosis. The α,β-unsaturated ketone system can act as a Michael acceptor, interacting with biological nucleophiles.
Oximes Antimicrobial, Antioxidant, Enzyme InhibitionOxime functionalities can chelate metal ions and participate in hydrogen bonding, making them potential enzyme inhibitors. Some oxime derivatives have shown promising antimicrobial and antioxidant activities.

Characterization Techniques

The structural elucidation of newly synthesized 4-(4-Bromophenethoxy)benzaldehyde and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include:

    • A singlet for the aldehyde proton (~9.8-10.0 ppm).

    • Aromatic protons in their characteristic regions (7.0-8.0 ppm).

    • Two triplets for the ethoxy bridge protons (-O-CH₂-CH₂-Ar), typically around 4.2 ppm and 3.1 ppm, respectively.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Key signals include:

    • The aldehyde carbonyl carbon (~190-192 ppm).

    • Aromatic carbons (110-160 ppm).

    • The two aliphatic carbons of the ethoxy bridge (~68 ppm and ~35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecules.

  • Aldehyde: A strong C=O stretching vibration around 1700-1680 cm⁻¹ and two characteristic C-H stretching vibrations around 2850 and 2750 cm⁻¹.

  • Ether: A C-O-C stretching vibration around 1250 cm⁻¹.

  • Aromatic Rings: C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Schiff Base: A C=N stretching vibration around 1650-1600 cm⁻¹.

  • Chalcone: A C=O stretching vibration for the α,β-unsaturated ketone around 1660 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. The presence of a bromine atom will result in a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 1:1, which is a definitive indicator of its presence in the molecule.[4]

Conclusion

4-(4-Bromophenethoxy)benzaldehyde is a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Williamson ether reaction provides a reliable route to the core structure. The reactive aldehyde group allows for the generation of a diverse library of derivatives, including Schiff bases, chalcones, and oximes, which are classes of compounds with well-documented and significant biological activities. While further research is needed to fully elucidate the therapeutic potential of this specific family of compounds, the foundational information and detailed protocols provided in this guide offer a solid starting point for researchers in drug discovery and medicinal chemistry to explore this exciting area of chemical space. The combination of a flexible linker, a modifiable bromine atom, and a reactive aldehyde handle makes 4-(4-Bromophenethoxy)benzaldehyde and its derivatives a compelling subject for future investigation.

References

  • Rastuti, U., Siswanta, D., & Jumina. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458.
  • BenchChem. (2025).
  • ResearchGate. (2004). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione.
  • Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
  • MDPI. (2021).
  • Sigma-Aldrich. 4-(4-Bromophenoxy)benzaldehyde 97%.
  • ChemUniverse. 4-(4-BROMOPHENETHOXY)BENZALDEHYDE [Q10077].
  • ResearchGate. (2021). FT-IR spectra of 4- bromobenzaldehyde (a) 4-aminophenol (b), Schiff....
  • ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards.
  • ResearchGate. (2025).
  • PubChem.
  • NIST. Benzaldehyde, 4-bromo- - the NIST WebBook.
  • EPO.
  • AD PHARMACHEM.
  • Sigma-Aldrich. 4-(4-Bromophenoxy)benzaldehyde 97%.
  • PubChem.
  • Justia Patents. (1981).
  • OICC Press. (2024).
  • PubMed. (2010).
  • PubMed. (2023). Brd4 proteolysis-targeting chimera nanoparticles sensitized colorectal cancer chemotherapy.
  • Benchchem. (2025). An In-depth Technical Guide to 3-(4-Hydroxy-phenoxy)
  • Benchchem. (2025).
  • PMC. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products.
  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
  • The Royal Society of Chemistry. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm.

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-Bromophenethoxy)benzaldehyde Derivatives

Executive Summary & Strategic Rationale 4-(4-Bromophenethoxy)benzaldehyde (CAS: 955931-76-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmacophores, PROTAC link...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-(4-Bromophenethoxy)benzaldehyde (CAS: 955931-76-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmacophores, PROTAC linkers, and functional materials . Structurally, it features an unactivated aryl bromide primed for palladium-catalyzed cross-coupling, connected via a chemically robust phenethoxy ether linkage to a reactive benzaldehyde moiety.

The strategic challenge in functionalizing this scaffold lies in achieving quantitative C-C bond formation at the aryl bromide site while strictly preserving the electrophilic aldehyde for downstream modifications (e.g., reductive amination or Knoevenagel condensation). This application note details a field-proven, self-validating protocol designed to maximize biaryl yield while suppressing aldehyde-degrading side reactions.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura coupling relies on a precise catalytic cycle: oxidative addition, transmetalation, and reductive elimination . When working with 4-(4-Bromophenethoxy)benzaldehyde, every experimental choice must be governed by the structural vulnerabilities of the substrate.

  • Base Selection (The Cannizzaro Threat): The transmetalation step requires a base to activate the boronic acid into a reactive boronate anion . However, strong bases (e.g., NaOH, KOtBu) will induce Cannizzaro disproportionation or aldol condensations of the pendant benzaldehyde. Therefore, a mild, water-soluble base like Potassium Carbonate (K₂CO₃) is strictly required.

  • Solvent System (The Role of Water): A biphasic system, such as 1,4-Dioxane/H₂O (4:1), is optimal. Water is not merely a co-solvent; it is a mechanistic necessity. It dissolves the inorganic base and facilitates the formation of the crucial [Ar-B(OH)₃]⁻ intermediate, drastically accelerating transmetalation.

  • Catalyst Selection: While Pd(PPh₃)₄ is the traditional standard, Pd(dppf)Cl₂ offers superior stability. The large bite angle of the dppf ligand accelerates reductive elimination, preventing the accumulation of Pd(II) intermediates and minimizing protodehalogenation side reactions .

SuzukiCycle Pd0 Pd(0) Active Species OA Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd0->OA + Aryl Bromide TM Transmetalation Complex Ar-Pd(II)(Ar')L2 OA->TM + Boronate Anion RE Reductive Elimination Formation of C-C Bond TM->RE RE->Pd0 - Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Catalyst System Optimization

To demonstrate the causality of reagent selection, the following table summarizes the optimization of reaction conditions for coupling 4-(4-Bromophenethoxy)benzaldehyde with standard phenylboronic acid.

Catalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Aldehyde Preservation (%)
Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O (4:1) 90 6 >99 >98
Pd(PPh₃)₄K₂CO₃Dioxane / H₂O (4:1)901285>98
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)1004>9995
Pd(PPh₃)₄NaOHTHF / H₂O (4:1)801270<40 (Cannizzaro observed)

Insight: Pd(dppf)Cl₂ combined with K₂CO₃ provides the optimal balance of rapid conversion and absolute preservation of the aldehyde moiety.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high yields.

Materials Required:
  • 4-(4-Bromophenethoxy)benzaldehyde (1.0 eq, limiting reagent)

  • Arylboronic acid (1.3 eq)

  • K₂CO₃ (2.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(4-Bromophenethoxy)benzaldehyde (1.0 mmol), the chosen arylboronic acid (1.3 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Causality: A 1.3 eq excess of boronic acid is used to compensate for competitive protodeboronation that occurs at elevated temperatures.

  • Solvent Addition & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Immediately subject the flask to three cycles of freeze-pump-thaw, backfilling with ultra-pure Argon.

    • Self-Validating Check: The solution should remain a clear reddish-orange. If the solution turns black, oxygen has entered the system, causing the irreversible oxidation of Pd(0) to inactive Pd(II) black. Discard and restart if this occurs.

  • Reaction Execution: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Analytical Monitoring (LC-MS): After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze.

    • Self-Validating Check: Look for the disappearance of the starting material's characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) in the mass spectrum. The presence of the product mass [M+H]⁺ without the bromine isotope pattern confirms complete oxidative addition and reductive elimination.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and brine (15 mL).

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Workflow A 1. Reagent Prep & Weighing B 2. Solvent Addition & Degassing A->B C 3. Heating (LC-MS Monitor) B->C D 4. Aqueous Workup & Extraction C->D E 5. Silica Gel Purification D->E

Step-by-step experimental workflow for the Suzuki coupling reaction.

References

  • Organic Chemistry Portal. "Suzuki Coupling". Named Reactions Database. URL:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs Technical Articles. URL:[Link]

Application

Application Note: Synthesis and Evaluation of Novel Anti-Inflammatory Chalcones Using 4-(4-Bromophenethoxy)benzaldehyde

Abstract Chronic inflammation is a significant contributing factor to a multitude of diseases, driving the need for novel therapeutic agents with improved efficacy and safety profiles. Chalcones, belonging to the flavono...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chronic inflammation is a significant contributing factor to a multitude of diseases, driving the need for novel therapeutic agents with improved efficacy and safety profiles. Chalcones, belonging to the flavonoid family, represent a privileged scaffold in medicinal chemistry, known to exhibit potent anti-inflammatory properties. This application note provides a comprehensive guide for researchers on the utilization of 4-(4-Bromophenethoxy)benzaldehyde as a key intermediate in the synthesis of a novel phenethoxy-chalcone derivative. We present a detailed, field-proven protocol for its synthesis via the Claisen-Schmidt condensation, methods for structural characterization, and a protocol for evaluating its anti-inflammatory activity in a cellular model. The underlying mechanism of action, focusing on the inhibition of the NF-κB signaling pathway, is also discussed, providing a robust framework for drug discovery and development professionals.

Introduction: The Rationale for Phenethoxy-Chalcones

The 1,3-diaryl-2-propen-1-one backbone of chalcones is a versatile template that allows for extensive structural modification to modulate biological activity.[1] Many chalcone derivatives exert their anti-inflammatory effects by inhibiting key enzymes and transcription factors involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB).[1][2][3]

The choice of 4-(4-Bromophenethoxy)benzaldehyde as a starting material is strategic. The phenethoxy moiety introduces a flexible ether linkage and an additional aromatic ring, which can enhance binding affinity to target proteins through increased van der Waals interactions and potential for π-stacking. The terminal bromo-substituent offers several advantages: it increases lipophilicity, which can aid in cell membrane permeability, and it serves as a reactive handle for further synthetic diversification through cross-coupling reactions, should lead optimization be desired. This application note will detail the synthesis of a representative chalcone, (E)-1-(4-hydroxyphenyl)-3-(4-(4-bromophenethoxy)phenyl)prop-2-en-1-one (hereafter referred to as PE-Br-Chalcone ), as a model compound.

Synthetic Strategy and Workflow

The most direct and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.[4][5]

Causality of the Reaction: The mechanism is initiated by a strong base (e.g., KOH) abstracting an acidic α-proton from the acetophenone (4'-hydroxyacetophenone) to form a resonance-stabilized enolate. This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-(4-Bromophenethoxy)benzaldehyde). The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, or chalcone.[6][7] The formation of the extended conjugated system provides the thermodynamic driving force for the dehydration step, ensuring a high yield of the desired product.[7]

Diagram: Synthetic Workflow

The overall experimental process from synthesis to biological evaluation is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation reactants Reactants: 4-(4-Bromophenethoxy)benzaldehyde + 4'-Hydroxyacetophenone dissolution Dissolve in Ethanol reactants->dissolution reaction Base-Catalyzed Condensation (Aqueous KOH, Stir at RT) dissolution->reaction workup Precipitation & Neutralization (Ice water, dilute HCl) reaction->workup isolation Vacuum Filtration workup->isolation purification Recrystallization from Ethanol isolation->purification product Pure PE-Br-Chalcone purification->product nmr NMR (1H, 13C) product->nmr Structural Confirmation ms Mass Spectrometry product->ms Structural Confirmation ir FT-IR Spectroscopy product->ir Structural Confirmation treatment Pre-treat with PE-Br-Chalcone product->treatment Test Compound cell_culture Culture RAW 264.7 Macrophages cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->assay results Quantify NO Inhibition (IC50) assay->results

Caption: Workflow from synthesis to biological activity assessment.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of PE-Br-Chalcone

This protocol describes the base-catalyzed Claisen-Schmidt condensation.

Materials & Reagents:

  • 4-(4-Bromophenethoxy)benzaldehyde (MW: 305.17 g/mol )

  • 4'-Hydroxyacetophenone (MW: 136.15 g/mol )

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, Büchner funnel

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-hydroxyacetophenone (1.36 g, 10 mmol) and 4-(4-Bromophenethoxy)benzaldehyde (3.05 g, 10 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: While stirring, slowly add 10 mL of a 40% (w/v) aqueous solution of potassium hydroxide (KOH) dropwise over 15 minutes. The solution will typically turn a deep yellow or orange color.

    • Expert Insight: The slow, dropwise addition of the base is crucial to prevent side reactions and control the reaction temperature, ensuring the formation of the desired product.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Product Precipitation: Pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Stir for 15-20 minutes.

  • Neutralization & Isolation: Slowly acidify the mixture by adding 10% HCl dropwise until the pH is approximately 5-6. This step protonates the phenoxide and neutralizes the excess base, causing the crude chalcone to precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water (3 x 50 mL) to remove residual salts and acid.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield pure, crystalline PE-Br-Chalcone . Dry the final product under vacuum.

Protocol 3.2: Characterization of PE-Br-Chalcone

Structural integrity and purity must be confirmed using standard spectroscopic methods.[8][9]

Technique Expected Data for PE-Br-Chalcone
¹H NMR (400 MHz)Signals corresponding to aromatic protons, the characteristic trans-alkene protons (doublets, J ≈ 15 Hz), the two methylene groups of the phenethoxy linker (triplets), and the phenolic hydroxyl proton.
¹³C NMR (100 MHz)Resonances for the carbonyl carbon (~188-192 ppm), alkene carbons, aromatic carbons (including those attached to oxygen and bromine), and the two aliphatic carbons of the ethoxy bridge.
FT-IR (KBr, cm⁻¹)Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (α,β-unsaturated ketone, ~1650 cm⁻¹), C=C stretching (alkene and aromatic, ~1600-1450 cm⁻¹), and C-O-C stretching (ether, ~1250 cm⁻¹).
Mass Spec (ESI) A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight of C₂₃H₁₉BrO₃ (MW: 423.30 g/mol ). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.

Biological Evaluation: In-Vitro Anti-inflammatory Assay

This protocol details a standard method to assess the anti-inflammatory potential of PE-Br-Chalcone by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[2][10]

Materials & Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • PE-Br-Chalcone (dissolved in DMSO to create a stock solution)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells by adding 1 µL of various concentrations of PE-Br-Chalcone (e.g., 1, 5, 10, 25, 50 µM) to the wells. Include a vehicle control (DMSO only). Incubate for 2 hours.

    • Trustworthiness Check: It is essential to first perform a cell viability assay (e.g., MTT) to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

  • Inflammatory Stimulation: Induce inflammation by adding 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.

Parameter Example Data (Hypothetical) Interpretation
IC₅₀ for NO Inhibition 8.5 µMThe concentration at which PE-Br-Chalcone inhibits 50% of LPS-induced nitric oxide production. Lower values indicate higher potency.
Cell Viability at IC₅₀ >95%Confirms that the observed anti-inflammatory effect is not a result of the compound being toxic to the cells.

Proposed Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism by which chalcones exert anti-inflammatory effects is through the suppression of the NF-κB signaling pathway.[11][12] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS (producing NO) and COX-2.[11]

PE-Br-Chalcone is hypothesized to inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB inactive in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[10]

Diagram: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by PE-Br-Chalcone.

Conclusion

4-(4-Bromophenethoxy)benzaldehyde serves as an excellent and versatile starting material for the synthesis of novel chalcone derivatives with potential anti-inflammatory activity. The Claisen-Schmidt condensation provides a reliable and high-yielding route to these compounds. The protocols provided herein offer a validated workflow for the synthesis, purification, characterization, and biological evaluation of these promising molecules. The representative compound, PE-Br-Chalcone , and its analogues warrant further investigation as potential leads for the development of next-generation anti-inflammatory drugs targeting key signaling pathways like NF-κB.

References

  • Mittal, R., Sharma, S., Mittal, A., & Kushwah, A. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(3), 174-186. [Link]

  • Chedea, V. S., Vlase, L., & Pîrvu, M. (2023). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. International Journal of Molecular Sciences, 24(15), 12431. [Link]

  • Ma, Y., Li, P., et al. (2023). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 14(10), 2021-2033. [Link]

  • Mittal, R., Sharma, S., Mittal, A., & Kushwah, A. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Antiinflammatory & Antiallergy Agents in Medicinal Chemistry, 23(3), 174-186. [Link]

  • Kumar, A., et al. (2018). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. Journal of Inflammation Research, 11, 337-351. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). EGFR and COX-2 Dual Inhibitor: The Design, Synthesis, and Biological Evaluation of Novel Chalcones. Molecules, 27(4), 1195. [Link]

  • Salehi, B., et al. (2019). Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. Bioorganic Chemistry, 87, 335-365. [Link]

  • Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Immunopharmacology, 11(3), 295-309. [Link]

  • Ahmad, R., et al. (2023). Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. Molecules, 28(12), 4785. [Link]

  • Chen, C. Y., et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Antioxidants, 9(7), 562. [Link]

  • Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASĀYAN Journal of Chemistry, 15(4), 2459-2465. [Link]

  • Tulla-Puche, J., et al. (2019). Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site. Organic & Biomolecular Chemistry, 17(10), 2732-2738. [Link]

  • El-Naggar, A. M., et al. (2021). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Rao, A. S. (2011). Synthesis and Analgesic Activity of Some Chalcones. Asian Journal of Chemistry, 23(10), 4373-4376. [Link]

  • Singh, P., et al. (2011). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • Anonymous. (2018). SYNTHESIS OF CHALCONES. JETIR, 5(8). [Link]

  • Martínez, R., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 28(19), 6790. [Link]

  • Anonymous. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. [Link]

  • Anonymous. (n.d.). Claisen-Schmidt Condensation. University of Mumbai. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

Sources

Method

Monitoring reactions with 4-(4-Bromophenethoxy)benzaldehyde using TLC

Application Note: TLC Monitoring Strategies for Reactions Involving 4-(4-Bromophenethoxy)benzaldehyde Chemical Profile & Reactivity Dynamics 4-(4-Bromophenethoxy)benzaldehyde (CAS: 955931-76-7) is a bifunctional building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: TLC Monitoring Strategies for Reactions Involving 4-(4-Bromophenethoxy)benzaldehyde

Chemical Profile & Reactivity Dynamics

4-(4-Bromophenethoxy)benzaldehyde (CAS: 955931-76-7) is a bifunctional building block frequently utilized in advanced organic synthesis and drug discovery (). The molecule possesses two distinct reactive centers that dictate its synthetic utility:

  • An electrophilic benzaldehyde moiety , susceptible to nucleophilic attack (e.g., reductive aminations, Wittig olefinations, Grignard additions).

  • An aryl bromide moiety , primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

When monitoring reactions involving this substrate via Thin Layer Chromatography (TLC), the primary analytical challenge lies in distinguishing between transformations at the aldehyde versus the aryl halide. Because the molecule is highly conjugated, both the starting material and its derivatives will be strongly UV-active. Therefore, chemoselective staining is required to accurately track the consumption or preservation of the aldehyde functional group.

Chromatographic Principles & Solvent Selection

  • Stationary Phase: Standard Silica Gel 60 F254 plates (Normal Phase).

  • Mobile Phase: A binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is optimal.

    • Causality: The molecule exhibits moderate polarity due to the electron-withdrawing aldehyde and the polarizable ether linkage, balanced by the highly lipophilic bromophenethoxy tail. Hexanes acts as the non-polar bulk carrier, while EtOAc acts as the polar modifier, competing with the analyte for hydrogen-bonding sites on the silica. A ratio of 8:2 to 7:3 (Hexanes:EtOAc) typically yields an ideal retention factor ( Rf​ ) of 0.30–0.40 for benzaldehyde derivatives ([1]).

  • Visualization:

    • Primary (Non-Destructive): UV light at 254 nm. The extended π -system of the aromatic rings quenches the fluorescence of the F254 indicator, appearing as dark spots.

    • Secondary (Destructive): 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

    • Causality: 2,4-DNP undergoes a specific condensation reaction with the aldehyde carbonyl to form a highly conjugated dinitrophenylhydrazone. This shifts the absorption into the visible spectrum, yielding a bright orange/yellow spot ([2]). This chemoselective tag confirms whether the aldehyde moiety is intact or consumed.

Workflow Visualization

TLC_Workflow Start Reaction Mixture (4-(4-Bromophenethoxy)benzaldehyde) Sample Extract Aliquot & Dilute (e.g., in EtOAc) Start->Sample Spot Spot TLC Plate (Reactant, Co-spot, Mixture) Sample->Spot Develop Develop Plate (Hexanes:EtOAc) Spot->Develop UV UV Visualization (254 nm) Develop->UV Non-destructive Stain 2,4-DNP Staining (Aldehyde Specific) UV->Stain Destructive Analyze Calculate Rf & Determine Conversion Stain->Analyze

TLC workflow for monitoring 4-(4-Bromophenethoxy)benzaldehyde reactions.

Experimental Protocols

Protocol A: Preparation and Validation of 2,4-DNP Stain

  • Dissolution: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid ( H2​SO4​ ).

    • Causality: The strong acid acts as a catalyst for the subsequent imine/hydrazone formation by protonating the carbonyl oxygen, rendering it highly electrophilic.

  • Dilution: Slowly, and with constant stirring, add this acidic mixture to a solution of 80 mL distilled water and 200 mL ethanol.

    • Causality: Ethanol serves as the volatile solvent for even TLC application, while water helps solubilize the acid and stabilize the reagent ([3]).

  • Self-Validation Step: Before use, spot a known aldehyde (e.g., pure 4-(4-Bromophenethoxy)benzaldehyde) on a scrap TLC plate. Dip the plate in the prepared stain and gently heat with a heat gun. The immediate appearance of a bright orange spot confirms reagent efficacy. If no color appears, the stain has degraded and must be remade.

Protocol B: TLC Reaction Monitoring

  • Sampling & Quenching: Withdraw 10–20 µL of the reaction mixture. Dilute this aliquot in 0.5 mL of a suitable volatile solvent (e.g., EtOAc or Dichloromethane).

    • Causality: Direct spotting of concentrated reaction mixtures overloads the silica, leading to broad, streaky spots that mask closely eluting products and lead to false interpretations of reaction progress ([4]).

  • Spotting (The Co-Spot Method): On a silica gel 60 F254 TLC plate, mark a baseline 1 cm from the bottom. Mark three origins.

    • Spot 1: Pure 4-(4-Bromophenethoxy)benzaldehyde (Reference).

    • Spot 2: Diluted Reaction Mixture.

    • Spot 3: Co-spot (Reference + Mixture overlaid).

    • Causality: Co-spotting controls for matrix effects (e.g., presence of salts, differing solvent polarities) that can artificially shift Rf​ values.

  • Development: Place the plate in a saturated TLC chamber containing 8:2 Hexanes:EtOAc. Allow the solvent front to rise to 1 cm from the top edge.

    • Causality: Chamber saturation prevents solvent evaporation from the plate surface, ensuring reproducible Rf​ values.

  • Self-Validating Visualization:

    • Step 1 (UV): Examine under 254 nm UV light. Mark all dark spots with a pencil. Ensure the reference spot (Spot 1) has an Rf​ of ~0.35. If it streaks, the spotting concentration was too high; repeat the protocol with a more dilute sample.

    • Step 2 (Stain): Dip the plate in the validated 2,4-DNP stain. Wipe the back of the plate, and gently heat. Record which UV-active spots turn orange (aldehyde present) versus those that remain uncolored (aldehyde consumed).

Quantitative Data & Expected Chromatographic Outcomes

The following table summarizes the expected TLC behavior of 4-(4-Bromophenethoxy)benzaldehyde and its common reaction derivatives when eluted in an 8:2 Hexanes:EtOAc system.

Analyte / Reaction StateExpected Rf​ UV Activity (254 nm)2,4-DNP Stain ResultInterpretation
4-(4-Bromophenethoxy)benzaldehyde (Starting Material)0.35 – 0.45Strong Dark SpotBright Orange/YellowUnreacted starting material is present.
Aldehyde-Consumed Product (e.g., Alcohol via reduction)0.15 – 0.25Strong Dark SpotNegative (No color change)Reaction successful at the aldehyde center.
Aryl-Coupled Product (e.g., Suzuki coupling, Aldehyde intact)0.25 – 0.35Strong Dark SpotBright Orange/YellowReaction successful at the aryl bromide center.
Isopolar Byproduct (Similar polarity to starting material)~ 0.35 – 0.45Strong Dark SpotNegative (No color change)False positive under UV; DNP stain proves it is not the starting material.

Troubleshooting & Best Practices

  • Co-elution of Isopolar Species: If the starting material and product have identical Rf​ values, UV visualization alone is insufficient. Resolution: Rely entirely on the 2,4-DNP stain. If the reaction targets the aldehyde, the product spot will be UV-active but 2,4-DNP negative, providing unambiguous proof of conversion.

  • False Positives with 2,4-DNP: Highly strained ketones or certain reactive epoxides can sometimes yield faint positive results with 2,4-DNP. Always compare the intensity of the product spot stain to the reference aldehyde spot.

References

  • Title: Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Source: Organic Syntheses. URL:[Link]

  • Title: How to TLC (Thin Layer Chromatography). Source: VanVeller Lab Resources, Iowa State University. URL:[Link]

  • Title: NMR Spectroscopic Investigations of Catalyzed Reactions – Mechanisms, Kinetics & Unexpected Intermediates. Source: Universität zu Köln. URL:[Link]

  • Title: Applications of 2,4-DNP and MBTH. Source: European Journal of Biomedical and Pharmaceutical Sciences. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Williamson Ether Synthesis of 4-(4-Bromophenethoxy)benzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4-(4-Bromophenethoxy)benzaldehyde. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4-(4-Bromophenethoxy)benzaldehyde. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues, particularly incomplete reactions, based on established chemical principles and extensive laboratory experience.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of 4-(4-Bromophenethoxy)benzaldehyde is typically achieved through a Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[1][2] In this specific case, the reaction proceeds between 4-hydroxybenzaldehyde and 1-bromo-4-bromophenylethane.

II. Visualizing the Reaction and Potential Pitfalls

A clear understanding of the reaction pathway and potential side reactions is crucial for effective troubleshooting.

Reaction Scheme

Williamson Ether Synthesis Reactant1 4-Hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Reactant1->Phenoxide Deprotonation Reactant2 1-Bromo-2-(4-bromophenyl)ethane Product 4-(4-Bromophenethoxy)benzaldehyde Reactant2->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack

Caption: General Williamson ether synthesis pathway for 4-(4-Bromophenethoxy)benzaldehyde.

Troubleshooting Logic Flow

Sources

Optimization

Optimizing reaction temperature for 4-(4-Bromophenethoxy)benzaldehyde synthesis

Technical Support Center: Synthesis of 4-(4-Bromophenethoxy)benzaldehyde Welcome to the technical support guide for the synthesis of 4-(4-Bromophenethoxy)benzaldehyde. This document provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(4-Bromophenethoxy)benzaldehyde

Welcome to the technical support guide for the synthesis of 4-(4-Bromophenethoxy)benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical parameter of reaction temperature. Our goal is to empower researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, ensuring high yield and purity.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of 4-(4-Bromophenethoxy)benzaldehyde is typically achieved via the Williamson ether synthesis. This reliable and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] In this specific case, the reaction proceeds by forming a phenoxide ion from 4-hydroxybenzaldehyde, which then acts as a nucleophile, attacking the primary alkyl halide, 1-(2-bromoethyl)-4-bromobenzene, in a bimolecular nucleophilic substitution (Sₙ2) reaction.[2][3]

The choice of reaction conditions, particularly temperature, is paramount as it directly influences the reaction rate and the prevalence of competing side reactions.[1]

Reaction Scheme:

  • Step 1 (Deprotonation): 4-hydroxybenzaldehyde reacts with a base (e.g., K₂CO₃) to form the potassium 4-formylphenoxide.

  • Step 2 (Sₙ2 Attack): The phenoxide nucleophile attacks the electrophilic carbon of 1-(2-bromoethyl)-4-bromobenzene, displacing the bromide leaving group to form the desired ether.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Question: My reaction yield is very low, or the reaction is not proceeding to completion. What is the first thing to check regarding temperature?

Answer: Low or incomplete conversion is a common issue often linked to insufficient thermal energy. The Williamson ether synthesis, like most Sₙ2 reactions, requires a certain activation energy to proceed at a practical rate.

  • Causality: A reaction temperature that is too low will result in a slow reaction rate, preventing the reaction from reaching completion within a reasonable timeframe.[4] While a typical range for this synthesis is 50-100 °C, the optimal temperature can vary based on the specific solvent and base used.[1][2][4][5]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating mantle or oil bath is calibrated and providing a stable, accurate temperature.

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting materials. If you see little to no change after several hours, the temperature is likely too low.

    • Incremental Increase: Gradually increase the reaction temperature in 10-15 °C increments. For example, if you started at 60 °C and the reaction is stalled, increase to 75 °C and continue monitoring by TLC.

    • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of the phenoxide salt, making the nucleophilic anion more available to react and potentially lowering the required temperature.[1][4][6]

Question: My final product is contaminated with a significant byproduct. Could this be related to the reaction temperature?

Answer: Yes, the formation of byproducts is strongly correlated with reaction temperature. The most common side reaction in a Williamson synthesis is the base-catalyzed E2 elimination of the alkyl halide, which forms an alkene.[5][7]

  • Causality: Elimination reactions generally have a higher activation energy than their competing substitution reactions. Consequently, at elevated temperatures, the elimination pathway becomes more kinetically favorable.[8] While the alkyl halide in this synthesis is primary, making elimination less probable than with secondary or tertiary halides, it can still occur at excessively high temperatures.[3] Another potential side reaction is C-alkylation, where the phenoxide attacks from a carbon on the aromatic ring instead of the oxygen.[1][2]

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use ¹H NMR, GC-MS, or LC-MS to identify the structure of the impurity. The presence of a vinyl group (C=CH₂) would strongly suggest an elimination byproduct (4-bromostyrene).

    • Reduce Reaction Temperature: If elimination is confirmed, lower the reaction temperature. It is better to run the reaction for a longer time at a lower temperature to favor the desired Sₙ2 pathway.[8]

    • Optimize Base Addition: Consider the strength and concentration of your base. While a strong base is necessary, an excessively high concentration can promote elimination.

Below is a diagram illustrating the temperature-dependent competition between the desired Sₙ2 pathway and the E2 elimination side reaction.

Caption: Temperature's influence on reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for synthesizing 4-(4-Bromophenethoxy)benzaldehyde?

A typical starting point for a Williamson ether synthesis is between 50 and 100 °C.[2] For this specific synthesis, we recommend starting at 70 °C when using a polar aprotic solvent like DMF or acetonitrile. Monitor the reaction by TLC every 1-2 hours. If the reaction is slow, you can incrementally increase the temperature to 80-90 °C.

Q2: How does my choice of solvent impact the required reaction temperature?

The solvent plays a critical role. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are highly recommended.[4][6] They accelerate the Sₙ2 reaction by solvating the counter-ion (e.g., K⁺) more effectively than the nucleophilic phenoxide, leaving it more "free" to react. This increased reactivity often allows for lower reaction temperatures compared to less polar or protic solvents. Protic solvents (e.g., ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and requiring higher temperatures, which in turn increases the risk of side reactions.[2][5]

Q3: How do I properly monitor the reaction to determine the optimal time to stop heating?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the reaction's progress.[4]

  • Prepare a TLC plate: Spot your starting materials (4-hydroxybenzaldehyde and 1-(2-bromoethyl)-4-bromobenzene) and a co-spot of both on the baseline.

  • Sample the reaction: At regular intervals (e.g., every hour), take a small aliquot from the reaction mixture and spot it on the TLC plate.

  • Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under a UV lamp.

  • Interpret: The reaction is complete when the spot corresponding to the limiting starting material (usually the 4-hydroxybenzaldehyde) has completely disappeared. Continuing to heat the reaction after completion can lead to product degradation or the formation of byproducts.

Q4: Can I use a stronger base to speed up the reaction at a lower temperature?

While a strong base is necessary to deprotonate the phenol, using a much stronger base like sodium hydride (NaH) instead of a milder carbonate base (K₂CO₃) can indeed increase the concentration of the nucleophile and potentially speed up the reaction.[4][9] However, NaH is also a very strong base that can more readily promote the competing E2 elimination reaction.[7] If you choose to use NaH, it is crucial to maintain a lower temperature (e.g., start at room temperature and warm gently to 40-50 °C) and carefully monitor for byproduct formation. For this specific synthesis, potassium carbonate is generally sufficient and safer in terms of minimizing side reactions.

Data Presentation: Temperature vs. Reaction Outcome

The following table summarizes expected outcomes at various temperatures for the synthesis of 4-(4-Bromophenethoxy)benzaldehyde in DMF with K₂CO₃ as the base. These are representative values to guide optimization.

Temperature (°C)Avg. Reaction Time (h)Approx. Yield (%)Estimated Purity (%)Primary Observation
40> 24< 20> 98Reaction is impractically slow.
6012~75~97Good purity, but a lengthy reaction time.
80 4-6 ~90 ~95 Optimal balance of reaction rate and purity.
1002-3~85< 90Faster conversion but a noticeable increase in elimination byproducts.
1201-2< 70< 80Significant byproduct formation and potential for product degradation.

Experimental Protocols

General Synthesis Protocol

This protocol describes a general procedure for the synthesis. All operations should be performed in a well-ventilated fume hood.[10]

Caption: General experimental workflow for the synthesis.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1-(2-bromoethyl)-4-bromobenzene (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde, potassium carbonate, and DMF under an inert atmosphere (e.g., nitrogen).

  • Addition: Begin stirring the mixture and add 1-(2-bromoethyl)-4-bromobenzene.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by TLC.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into an excess of cold water.[10]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution.[5]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 4-(4-Bromophenethoxy)benzaldehyde.[5]

Protocol for Temperature Optimization

To determine the optimal temperature for your specific lab conditions, it is advisable to run a set of small-scale parallel reactions.

  • Set up three identical small-scale reactions as described in the general protocol.

  • Run each reaction at a different temperature: 60 °C, 80 °C, and 100 °C.

  • Monitor all three reactions by TLC every hour, noting the time required for the consumption of the starting material.

  • Once each reaction is complete, perform the work-up and purification.

  • Analyze the yield and purity (e.g., by ¹H NMR or GC) of the final product from each reaction to determine the temperature that provides the best balance of reaction time, yield, and purity.

By systematically approaching the optimization of reaction temperature, you can significantly improve the outcome of your 4-(4-Bromophenethoxy)benzaldehyde synthesis, ensuring a robust and reproducible procedure for your research and development needs.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • WikiMili. (2021, October 23). Williamson ether synthesis.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from University of Wisconsin-River Falls.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

Sources

Troubleshooting

Interpreting complex NMR spectra of 4-(4-Bromophenethoxy)benzaldehyde derivatives

Welcome to the Technical Support Center for Structural Elucidation. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the spectral artifacts associated with complex bifunctional mol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Structural Elucidation. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the spectral artifacts associated with complex bifunctional molecules.

The molecule , 4-(4-Bromophenethoxy)benzaldehyde , presents a unique set of NMR challenges. It contains two distinct para-disubstituted aromatic rings, an aliphatic ether linker, and an aldehyde moiety. Misinterpretation of its spectra often stems from second-order coupling effects, concentration-dependent line broadening, and sample degradation.

This guide is designed to move beyond basic operational steps. Here, we explore the causality behind experimental choices and provide self-validating protocols to ensure absolute confidence in your structural assignments.

I. Diagnostic Workflow for Spectral Artifacts

Before altering your spectrometer parameters, use the following logical diagnostic tree to isolate the root cause of poor spectral quality.

Workflow Start Analyze 1H NMR Spectrum 4-(4-Bromophenethoxy)benzaldehyde Sub1 Aromatic Overlap (AA'BB' Systems) Start->Sub1 Sub2 Broad Aliphatic Linker Signals Start->Sub2 Sub3 Missing/Broad Aldehyde Peak Start->Sub3 Act1 Run HSQC/HMBC Resolve via 13C axis Sub1->Act1 Diagnose Act2 Filter Sample & Dilute to 1-5 mg Sub2->Act2 Diagnose Act3 Check Oxidation & Use Anhydrous Solvent Sub3->Act3 Diagnose End High-Resolution Structural Assignment Act1->End Act2->End Act3->End

Figure 1: Diagnostic workflow for resolving common NMR spectral artifacts in benzaldehyde derivatives.

II. Quantitative Reference Data

To facilitate rapid comparison against your experimental data, the typical 1 H NMR chemical shifts and coupling behaviors for the core scaffold are summarized below.

Structural MotifProton TypeTypical Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Diagnostic Utility
Benzaldehyde -CHO9.80 – 10.00Singlet (s)Confirms intact aldehyde; highly sensitive to oxidation.
Benzaldehyde Ring Ar-H (ortho to CHO)7.75 – 7.85AA'BB' pseudo-doublet (J ≈ 8.7)High frequency shift due to electron-withdrawing -CHO.
Benzaldehyde Ring Ar-H (ortho to O)6.90 – 7.00AA'BB' pseudo-doublet (J ≈ 8.7)Shielded by the electron-donating ether oxygen.
Bromophenyl Ring Ar-H (ortho to Br)7.40 – 7.50AA'BB' pseudo-doublet (J ≈ 8.4)Deshielded by the heavy atom effect of Bromine.
Bromophenyl Ring Ar-H (ortho to alkyl)7.10 – 7.20AA'BB' pseudo-doublet (J ≈ 8.4)Differentiated from the benzaldehyde ring via HMBC.
Ethoxy Linker -O-CH 2​ -4.15 – 4.30Triplet (t, J ≈ 6.5)Confirms ether linkage formation.
Ethoxy Linker -CH 2​ -Ar3.05 – 3.20Triplet (t, J ≈ 6.5)Confirms attachment to the bromophenyl ring.

III. Standardized Experimental Protocols

A high-quality spectrum is synthesized at the bench, not just at the console. The following protocols are engineered as self-validating systems to guarantee reproducibility.

Protocol A: High-Fidelity NMR Sample Preparation

Objective: Eliminate paramagnetic and particulate impurities that degrade magnetic field homogeneity[1].

  • Mass Optimization: Weigh exactly 1–5 mg of the derivative for 1 H NMR (or 5–30 mg for 13 C/2D NMR)[1].

    • Causality: Exceeding 5 mg for 1 H NMR increases solution viscosity and induces intermolecular interactions, leading to severe line broadening and loss of fine coupling resolution[1].

  • Dissolution & Transfer: Dissolve the compound in a separate vial using 0.6 mL of anhydrous CDCl 3​ . Do not dissolve directly in the NMR tube[2].

    • Causality: This ensures complete solvation and prevents undissolved "floaters" from entering the detection zone[2].

  • Filtration: Filter the solution through a Pasteur pipette packed with a small plug of glass wool or Kimwipe directly into a high-quality 5 mm NMR tube[3].

    • Causality: Particulate matter distorts the magnetic field, making it impossible to achieve a high-quality shim[1].

  • Volume Standardization: Ensure the final solvent height is exactly 40–50 mm[1].

    • Causality: A consistent sample depth matches the geometry of the RF coil, optimizing the filling factor and preventing vortexing during spinning.

  • Self-Validation Check: Hold the tube to the light; the solution must be optically pristine. When inserted into the spectrometer, the deuterium lock should catch and stabilize immediately without manual sweeping.

Protocol B: 2D NMR Acquisition (HSQC & HMBC)

Objective: Unambiguously assign overlapping AA'BB' aromatic systems.

  • 1D Reference: Acquire a standard 1 H spectrum to verify sample purity and define the F2 spectral window (SW)[4].

  • HSQC Setup (1-Bond C-H): Set up a multiplicity-edited HSQC. Use a standard relaxation delay (D1 = 1.5s).

    • Causality: HSQC separates overlapping proton signals by dispersing them along the much wider 13 C chemical shift axis (typically 180 ppm)[5].

  • HMBC Setup (Long-Range C-H): Set up the HMBC experiment with D1 ≥ 1.5 × T1 (longest) and increase the number of scans (NS ≥ 4 to 8)[6].

    • Causality: HMBC relies on smaller long-range scalar couplings (2-3 bonds) and detects slower-relaxing quaternary carbons, making it inherently less sensitive than HSQC[6].

  • Self-Validation Check: The HSQC spectrum should show no correlations for the aldehyde carbonyl carbon (~190 ppm) or the C-Br carbon, while the HMBC must show clear cross-peaks connecting the linker protons to the aromatic quaternary carbons.

IV. Troubleshooting & FAQs

Q1: Why do the aromatic signals of my derivative appear as complex, leaning multiplets rather than clean doublets, and how do I assign them? A1: The two para-disubstituted rings in 4-(4-Bromophenethoxy)benzaldehyde form AA'BB' spin systems, not simple AX or AB systems[7]. When the chemical shift difference ( Δν ) between the protons is comparable to their coupling constant ( J ), second-order effects occur[8]. This causes the multiplets to "lean" towards each other (the "roof" effect), and the inner lines become significantly larger than the outer lines[8]. Actionable Fix: Do not rely solely on 1 H integration. Use 2D HSQC to separate the overlapping proton signals along the 13 C axis[5]. The carbon shifts for the bromophenyl ring vs. the benzaldehyde ring are distinct. Follow up with HMBC to link the aromatic protons to their respective quaternary carbons[6].

Q2: The aliphatic triplets corresponding to the ethoxy linker (-O-CH 2​ -CH 2​ -Ar) are broad and poorly resolved. How can I improve this? A2: Broadening in the aliphatic region often stems from poor magnetic field homogeneity due to particulate matter or incorrect sample concentration[1]. Actionable Fix: Verify your concentration. For 1 H NMR, the optimal concentration is 1-5 mg in 0.6-0.7 mL of solvent[1]. If your concentration is higher, dilute the sample. Always filter the sample to remove undissolved material[2]. Additionally, check your shimming; poor Z1/Z2 shims will disproportionately broaden aliphatic multiplets.

Q3: My aldehyde peak (~9.8 ppm) is missing or appears as a very broad hump. What is happening? A3: This is typically caused by chemical exchange or sample degradation. Aldehydes can easily oxidize to carboxylic acids in the presence of oxygen or residual water, which shifts the peak to >11 ppm or broadens it into the baseline. Actionable Fix: Prepare the sample in fresh, anhydrous CDCl 3​ stored over molecular sieves. Ensure your NMR tubes are dried under N 2​ gas rather than in an oven, as high heat can warp economy tubes and permanently degrade shimming quality[2].

V. References

  • [3] NMR Sample Preparation. bu.edu. Available at:

  • [1] NMR Sample Preparation: The Complete Guide. organomation.com. Available at:

  • [2] SG Sample Prep - Nuclear Magnetic Resonance Labs. utexas.edu. Available at:

  • [6] 2D NMR: HMBC & Assignments in MNova. wisc.edu. Available at:

  • [7] 5.7 Pople Nomenclature for Coupled Spin Systems. organicchemistrydata.org. Available at:

  • [5] 2D NMR Problem Solving. github.io. Available at:

  • [8] Second order - NMR Spectroscopy. netlify.app. Available at:

  • [4] 2D NMR - EPFL. epfl.ch. Available at:

Sources

Optimization

Technical Support Center: Refinement of Workup Procedures for 4-(4-Bromophenethoxy)benzaldehyde

Welcome to the technical support resource for the synthesis and purification of 4-(4-Bromophenethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 4-(4-Bromophenethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during the workup of this compound. The synthesis, typically a Williamson ether synthesis, involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-4-ethylbenzene. While the synthesis itself is generally straightforward, the purification of the final product can present several challenges. This guide offers practical, field-tested advice to optimize your workup procedure and obtain a high-purity product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the workup and purification of 4-(4-Bromophenethoxy)benzaldehyde, offering explanations for the underlying causes and providing actionable solutions.

Question: My crude product is an oil or a sticky solid that is difficult to handle. What is causing this and how can I obtain a crystalline product?

Answer: The physical state of your crude product is a critical indicator of its purity. An oily or gummy consistency often points to the presence of unreacted starting materials, byproducts, or residual solvent.

  • Potential Cause 1: Unreacted 4-hydroxybenzaldehyde.

    • Explanation: 4-hydroxybenzaldehyde is a solid, but its presence as an impurity can depress the melting point of the final product, leading to an oily mixture. This is especially common if a stoichiometric excess of the phenoxide was not used or if the reaction did not go to completion.

    • Solution: A basic wash during the aqueous workup is highly effective at removing unreacted 4-hydroxybenzaldehyde. By dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a 1M sodium hydroxide (NaOH) solution, the acidic phenolic proton of 4-hydroxybenzaldehyde will be deprotonated, forming the water-soluble sodium phenoxide, which partitions into the aqueous layer.

  • Potential Cause 2: Residual Solvent.

    • Explanation: Solvents commonly used in Williamson ether synthesis, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), have high boiling points and can be challenging to remove completely.[1] Their presence can prevent the product from solidifying.

    • Solution: After the initial aqueous workup, perform several washes with brine (saturated aqueous NaCl solution) to draw out residual polar aprotic solvents from the organic layer. When removing the solvent under reduced pressure, it may be beneficial to use a high-vacuum pump and gently heat the flask in a water bath to facilitate the removal of high-boiling solvents.

  • Potential Cause 3: Formation of Byproducts.

    • Explanation: Side reactions can lead to impurities that interfere with crystallization. For instance, elimination reactions of the alkyl halide can occur, especially if the reaction is run at a high temperature.[2]

    • Solution: If a basic wash and thorough drying do not yield a solid, purification by column chromatography is the next logical step. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is typically effective for separating the desired product from less polar byproducts and more polar starting materials.

Question: After my aqueous workup, I have a persistent emulsion that won't separate. How can I break it?

Answer: Emulsions are a common frustration during liquid-liquid extractions, particularly when basic solutions are used. They are colloidal suspensions of one liquid in another and can be stabilized by the presence of certain impurities.

  • Solution 1: Addition of Brine.

    • Explanation: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This disrupts the stabilizing forces of the emulsion and helps to force the separation of the organic and aqueous phases.

    • Procedure: Add a significant volume of brine to the separatory funnel and gently rock the funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • Solution 2: Filtration through Celite®.

    • Explanation: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can remove these solids and help to break the emulsion.

    • Procedure: Prepare a small plug of Celite® in a Büchner funnel and apply gentle vacuum while pouring the emulsion through. The separated layers can then be collected.

  • Solution 3: Patience and Gentle Stirring.

    • Explanation: Allowing the mixture to stand undisturbed for an extended period can sometimes be enough for the layers to separate. Gentle stirring with a glass rod can also help to coalesce the dispersed droplets.

Question: My final product yield is low after purification. What are the likely causes and how can I improve it?

Answer: Low yield can be attributed to several factors, from an incomplete reaction to losses during the workup and purification stages.

  • Potential Cause 1: Incomplete Reaction.

    • Explanation: The Williamson ether synthesis is an SN2 reaction, and its success is dependent on factors like reaction time, temperature, and the choice of base and solvent.[3][4] If the reaction is not driven to completion, the yield of the desired product will be inherently low.

    • Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent is a good indicator of completion. Ensure that the base used (e.g., potassium carbonate, sodium hydride) is of good quality and that the solvent is anhydrous, as water can quench the alkoxide.[1]

  • Potential Cause 2: Product Loss During Aqueous Workup.

    • Explanation: While 4-(4-Bromophenethoxy)benzaldehyde is largely insoluble in water, some product may be lost if an excessive number of aqueous washes are performed or if the product has some partial solubility in the aqueous phase.

    • Solution: Minimize the number of washes necessary for purification. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can help to recover any dissolved product.

  • Potential Cause 3: Inefficient Recrystallization.

    • Explanation: Recrystallization is a powerful purification technique, but choosing the right solvent system is crucial for maximizing recovery.[5] If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.[6]

    • Solution: Conduct small-scale solvent screening to identify an optimal solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[7] Ethanol, or a mixture of ethanol and water, is often a good starting point for compounds of this type. To maximize crystal formation, cool the solution slowly and then in an ice bath.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unreacted 4-hydroxybenzaldehyde?

A1: The most effective method is a liquid-liquid extraction with a basic aqueous solution. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with 1M NaOH. The 4-hydroxybenzaldehyde will be deprotonated to its water-soluble phenoxide and will be extracted into the aqueous layer.

Q2: Can I purify 4-(4-Bromophenethoxy)benzaldehyde using a bisulfite adduct formation?

A2: Yes, this is an excellent and often underutilized technique for purifying aldehydes.[8][9] Aldehydes react with sodium bisulfite to form a water-soluble adduct.[10] This allows you to separate the aldehyde from non-aldehydic impurities.

  • Procedure: Dissolve the crude product in a solvent like methanol and add a saturated aqueous solution of sodium bisulfite.[11] After stirring, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate) to remove non-aldehydic impurities. The aqueous layer containing the bisulfite adduct can then be basified (e.g., with NaHCO₃ or NaOH) to regenerate the pure aldehyde, which can be extracted with an organic solvent.[9]

Q3: What are the ideal conditions for column chromatography of this compound?

A3: Silica gel is the recommended stationary phase. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is generally effective. A good starting point is a mobile phase of hexanes with a small percentage of ethyl acetate (e.g., 95:5), gradually increasing the ethyl acetate concentration to elute the product. The progress can be monitored by TLC.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to assess purity:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the compound and can reveal the presence of impurities. The aldehyde proton should appear as a singlet around 9.8-10.0 ppm.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides further structural confirmation.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks, such as the aldehyde C-H stretch (around 2700-2800 cm⁻¹) and the carbonyl (C=O) stretch (around 1700 cm⁻¹).

Experimental Protocols

Protocol 1: Basic Aqueous Workup
  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M NaOH (2 x 50 mL).

  • Wash the organic layer with water (1 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven or desiccator.

Visualizing the Workflow

General Workup and Purification Workflow

G cluster_0 Reaction Workup cluster_1 Purification Crude Reaction Mixture Crude Reaction Mixture Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Reaction Mixture->Dissolve in Organic Solvent e.g., Ethyl Acetate Basic Wash Basic Wash Dissolve in Organic Solvent->Basic Wash 1M NaOH Water Wash Water Wash Basic Wash->Water Wash Brine Wash Brine Wash Water Wash->Brine Wash Dry Organic Layer Dry Organic Layer Brine Wash->Dry Organic Layer Na2SO4 Concentrate Concentrate Dry Organic Layer->Concentrate Rotary Evaporator Crude Product Crude Product Concentrate->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization e.g., Ethanol Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product Pure Product Pure Product Column Chromatography->Pure Product

Caption: Workflow for the workup and purification of 4-(4-Bromophenethoxy)benzaldehyde.

References

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Orient J Chem, 32(5). Available from: [Link]

  • University of Rochester. Workup: About. Available from: [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. Available from: [Link]

  • Sanders, B. C., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp., (134), e57378. Available from: [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. US3303224A - Bromination of aromatic compounds.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]

  • Springer. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available from: [Link]

  • Google Patents. EP0003427A1 - Preparation of m-(p-bromophenoxy)benzaldehyde.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available from: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • Oxford Academic. (1964). Analysis of Brominated Benzene Compounds by Gas Chromatography. Journal of Gas Chromatography. Available from: [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Available from: [Link]

  • Wikipedia. 4-Bromobenzaldehyde. Available from: [Link]

  • PubMed. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. Available from: [Link]

  • Google Patents. US4954648A - Method for the bromination of aromatic compound.

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Reference Data & Comparative Studies

Validation

Spectroscopic data comparison for 4-alkoxybenzaldehyde series

Title: Spectroscopic Profiling and Structural Causality in the 4-Alkoxybenzaldehyde Series: A Comparative Guide Executive Summary The 4-alkoxybenzaldehyde series (ranging from methoxy to butoxy derivatives) serves as a f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Profiling and Structural Causality in the 4-Alkoxybenzaldehyde Series: A Comparative Guide

Executive Summary

The 4-alkoxybenzaldehyde series (ranging from methoxy to butoxy derivatives) serves as a foundational chemical scaffold in drug discovery, fragrance formulation, and the synthesis of liquid crystalline materials[1][2][3]. While the core chromophore and electronic environment remain largely conserved across the series, the incremental extension of the aliphatic alkoxy chain introduces subtle but critical variations in lipophilicity, steric hindrance, and intermolecular interactions[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we analyze the causality behind the spectroscopic shifts—specifically detailing why certain signals remain static while others diverge—and provide self-validating experimental protocols to ensure rigorous structural characterization.

Mechanistic Overview: Electronic vs. Steric Effects

The spectroscopic signatures of 4-alkoxybenzaldehydes are governed by the interplay between the electron-withdrawing carbonyl group ( −M,−I ) and the electron-donating alkoxy group ( +M,−I ) situated at the para position.

  • The Mesomeric Dominance: The oxygen atom of the alkoxy group donates electron density into the aromatic ring via resonance ( +M effect). This significantly shields the aromatic protons ortho to the alkoxy group.

  • The Inductive Dampening: As the alkyl chain extends from methyl (methoxy) to butyl (butoxy), the inductive electron-donating effect ( +I ) increases marginally. However, this effect is dampened through the σ -bond framework[1]. Consequently, the electron density at the distant aldehyde group remains virtually unchanged, which is perfectly reflected in the static nature of the aldehyde proton chemical shift and the UV-Vis absorption maxima[1][4].

  • Intermolecular Hydrogen Bonding: Advanced vibrational and NMR studies reveal that liquid 4-methoxybenzaldehyde and 4-ethoxybenzaldehyde form non-standard blue-shifting C−H⋯O hydrogen-bonded dimers[5][6]. The formyl oxygen acts as the hydrogen bond acceptor, which subtly alters the C=O stretching frequency and the 17O NMR chemical shifts depending on concentration and temperature[5][6].

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the synthesis and subsequent spectroscopic characterization must follow a self-validating loop. The disappearance of starting material signatures (e.g., phenolic −OH stretch) and the appearance of product signatures (e.g., aliphatic −CH2​− multiplets) confirm successful transformation.

Protocol 3.1: Synthesis via Williamson Etherification
  • Deprotonation: Suspend 4-hydroxybenzaldehyde (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in 2-butanone. Heat gently at 60–65 °C for 30 minutes[7]. Causality: The formation of the phenoxide ion increases nucleophilicity, visually indicated by a shift to a deeper yellow color.

  • Alkylation: Add the respective 1-bromoalkane (1.1 eq, e.g., bromoethane for 4-ethoxybenzaldehyde) dropwise. Reflux for 5–8 hours[7].

  • Validation (In-Process): Monitor via TLC. The reaction is complete when the highly polar phenolic spot disappears.

  • Purification: Evaporate the solvent. Partition the residue between diethyl ether and water. Wash the organic layer with 5% NaOH to aggressively strip any unreacted 4-hydroxybenzaldehyde[7]. Dry over anhydrous MgSO4​ and concentrate to yield the pure liquid 4-alkoxybenzaldehyde.

Protocol 3.2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve 5–25 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing TMS as an internal standard[1]. Causality: CDCl3​ is non-polar enough to dissolve the compounds completely while preventing solvent-induced hydrogen bonding that could disrupt the native C−H⋯O interactions.

  • FT-IR Spectroscopy: Analyze the sample as a neat liquid using an Attenuated Total Reflectance (ATR) cell (diamond or ZnSe crystal)[8].

  • UV-Vis Spectroscopy: Prepare a highly dilute solution ( ∼10−5 M) in spectroscopic-grade hexane or acetonitrile to prevent detector saturation during π−π∗ transition measurements[4][9].

G Syn Synthesis Workflow Williamson Etherification Purification Liquid-Liquid Extraction (5% NaOH Wash) Syn->Purification Reactants 4-Hydroxybenzaldehyde + Alkyl Bromide (C1-C4) Reactants->Syn NMR NMR Spectroscopy (1H & 13C in CDCl3) Purification->NMR IR FT-IR Spectroscopy (ATR / Neat Liquid) Purification->IR UV UV-Vis Spectroscopy (Hexane / Acetonitrile) Purification->UV Validation Data Correlation & Structural Validation NMR->Validation IR->Validation UV->Validation

Workflow for the synthesis and spectroscopic validation of 4-alkoxybenzaldehydes.

Quantitative Spectroscopic Data Comparison

1H NMR Chemical Shifts (400 MHz, CDCl3​ , δ ppm)

The aromatic region displays a classic AA′BB′ spin system. Notice the absolute stability of the aldehyde proton across the series.

CompoundAldehyde (-CHO)Aromatic (H-3, H-5)*Aromatic (H-2, H-6)**Aliphatic Chain Protons
4-Methoxybenzaldehyde 9.88 (s, 1H)7.83 (d, 2H)6.99 (d, 2H)3.88 (s, 3H, −OCH3​ )
4-Ethoxybenzaldehyde 9.88 (s, 1H)7.83 (d, 2H)6.98 (d, 2H)4.11 (q, 2H, −OCH2​− ), 1.44 (t, 3H)
4-Propoxybenzaldehyde 9.88 (s, 1H)7.83 (d, 2H)6.99 (d, 2H)4.00 (t, 2H, −OCH2​− ), 1.84 (m, 2H), 1.05 (t, 3H)
4-Butoxybenzaldehyde 9.88 (s, 1H)7.83 (d, 2H)6.99 (d, 2H)4.04 (t, 2H, −OCH2​− ), 1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H)

*Ortho to the carbonyl group (deshielded by −M effect)[1]. **Ortho to the alkoxy group (shielded by +M effect)[1].

FT-IR and UV-Vis Spectroscopic Markers

Infrared spectroscopy is the primary tool for validating the ether linkage, while UV-Vis confirms the integrity of the conjugated π -system.

CompoundIR: C=O Stretch ( cm−1 )IR: C−O−C Stretch ( cm−1 )UV-Vis: λmax​ (nm)
4-Methoxybenzaldehyde 1690 - 17001250 / 1030272, 286
4-Ethoxybenzaldehyde 1690 - 17001255 / 1035273, 287
4-Propoxybenzaldehyde 16951255 / 1038273, 287
4-Butoxybenzaldehyde 16951260 / 1040274, 288

Note: The absence of a broad band at 3400–3300 cm−1 in all products confirms the complete consumption of the 4-hydroxybenzaldehyde starting material[7].

Data Interpretation & Expert Insights

1. The Static Nature of the Aldehyde Proton: As observed in the NMR data, the chemical shift of the aldehyde proton remains locked at δ 9.88 ppm[1]. From a structural causality standpoint, the increasing length of the alkyl chain only adds distant sp3 carbons. The inductive effect ( +I ) of these additional carbons decays rapidly across the σ -bonds of the alkoxy chain and does not perturb the π -electron cloud of the benzene ring. Therefore, the electron density at the formyl proton remains unaffected[1].

2. Splitting of the C=O Vibrational Band (Intermolecular Dynamics): A critical, often-overlooked phenomenon in the IR spectra of liquid 4-methoxy and 4-ethoxybenzaldehyde is the presence of a split in the C=O stretching region. High-resolution Raman and FT-IR studies reveal two bands: one at ∼1700cm−1 (free C=O ) and another at ∼1690cm−1 (hydrogen-bonded C=O )[5]. This is caused by C−H⋯O intermolecular hydrogen bonding between the formyl oxygen and the aromatic/aliphatic protons of adjacent molecules[5][6]. For researchers utilizing these compounds in neat liquid formulations or as liquid crystal precursors, this dimerization energy ( ∼−5.7kJmol−1 ) directly impacts the compound's viscosity and phase transition temperatures[2][5].

3. UV-Vis π−π∗ Transitions: The UV-Vis spectra across the series are nearly identical, with strong absorption bands around 272 nm and 286 nm in non-polar solvents[9]. Because the chromophore (the conjugated system from the alkoxy oxygen, through the benzene ring, to the carbonyl oxygen) does not change, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) remains constant[4].

References

  • Evidence of C-H‚‚‚O Hydrogen Bonds in Liquid 4-Ethoxybenzaldehyde by NMR and Vibrational Spectroscopies The Journal of Physical Chemistry A (via SciSpace) URL:[Link]

  • C−H···O Bonded Dimers in Liquid 4-Methoxybenzaldehyde: A Study by NMR, Vibrational Spectroscopy, and ab Initio Calculations The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines Molecules (MDPI) URL:[Link]

  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 PubChem (NIH) URL:[Link]

  • Benzaldehyde, 4-methoxy- NIST Chemistry WebBook URL:[Link]

  • Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases ResearchGate URL:[Link]

  • Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds Iraqi Journal of Pharmaceutical Sciences (University of Baghdad) URL:[Link]

  • 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 PubChem (NIH) URL:[Link]

Sources

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